2-[(5-chloro-2-nitrophenyl)thio]pyridine 2-[(5-chloro-2-nitrophenyl)thio]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11024576
InChI: InChI=1S/C11H7ClN2O2S/c12-8-4-5-9(14(15)16)10(7-8)17-11-3-1-2-6-13-11/h1-7H
SMILES: C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Molecular Formula: C11H7ClN2O2S
Molecular Weight: 266.70 g/mol

2-[(5-chloro-2-nitrophenyl)thio]pyridine

CAS No.:

VCID: VC11024576

Molecular Formula: C11H7ClN2O2S

Molecular Weight: 266.70 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-chloro-2-nitrophenyl)thio]pyridine -

Description

2-[(5-Chloro-2-nitrophenyl)thio]pyridine, with the molecular formula C11H7ClN2O2S, is a compound that combines a pyridine ring with a chloronitrophenyl group through a sulfur atom. This compound is of interest due to its unique structural features and potential applications in organic chemistry.

Physical and Chemical Characteristics

Property NameProperty ValueReference
Molecular Weight266.70 g/molPubChem
XLogP3-AA3.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem
Exact Mass265.9916763 DaPubChem

Synthesis and Preparation

While specific synthesis methods for 2-[(5-chloro-2-nitrophenyl)thio]pyridine are not detailed in the available literature, compounds with similar structures often involve reactions between halogenated aromatic compounds and pyridine derivatives in the presence of catalysts or under specific conditions.

Safety and Handling

2-[(5-Chloro-2-nitrophenyl)thio]pyridine is classified with hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and respiratory tract irritation. Precautionary statements include P261, P305+P351+P338, suggesting avoiding inhalation, washing hands thoroughly, and rinsing eyes with water in case of contact .

Product Name 2-[(5-chloro-2-nitrophenyl)thio]pyridine
Molecular Formula C11H7ClN2O2S
Molecular Weight 266.70 g/mol
IUPAC Name 2-(5-chloro-2-nitrophenyl)sulfanylpyridine
Standard InChI InChI=1S/C11H7ClN2O2S/c12-8-4-5-9(14(15)16)10(7-8)17-11-3-1-2-6-13-11/h1-7H
Standard InChIKey XAWKZRRPMSQLRO-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
PubChem Compound 959555
Last Modified Apr 15 2024

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